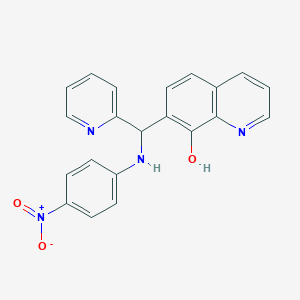

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol, also known as NPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for various research purposes. In

Mechanism of Action

Target of action

Quinolones are a type of antibiotic that work by inhibiting the DNA gyrase and topoisomerase IV enzymes, which are necessary for bacterial DNA replication . Nitrophenyl compounds are often used as substrates in enzyme assays, but their specific targets can vary widely depending on the structure of the compound .

Mode of action

Quinolones bind to the DNA gyrase and topoisomerase IV enzymes, preventing them from unwinding and replicating the bacterial DNA, which leads to cell death . The mode of action of nitrophenyl compounds can vary, but many of them work by being metabolized by their target enzyme into products that can be easily detected .

Biochemical pathways

Quinolones generally affect the dna replication pathway in bacteria, while the pathways affected by nitrophenyl compounds can vary widely .

Pharmacokinetics

Many quinolones are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .

Result of action

The action of quinolones generally results in the death of bacterial cells .

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is its unique structure, which makes it a promising candidate for various research applications. This compound-based fluorescent probes have high sensitivity and selectivity for metal ions, which makes them useful for imaging and monitoring metal ion levels in biological systems. However, the synthesis of this compound can be challenging, and the compound can be unstable under certain conditions. The toxicity and side effects of this compound on normal cells and tissues are also not well understood, which can limit its potential applications.

Future Directions

There are several future directions for the research on 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol. One area of focus is the development of this compound-based fluorescent probes for imaging and monitoring metal ions in living cells and tissues. This can provide insights into the role of metal ions in various physiological and pathological processes. Another area of research is the development of this compound-based anticancer agents that can selectively target cancer cells while sparing normal cells. This can lead to the development of more effective and less toxic cancer therapies. Additionally, the potential applications of this compound in other research fields such as materials science and catalysis should be explored. Overall, the unique structure and properties of this compound make it a promising candidate for various scientific research applications.

Synthesis Methods

The synthesis of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-pyridylmethylamine and 4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is the development of this compound-based fluorescent probes for the detection of metal ions such as zinc and copper. These probes can be used for imaging and monitoring the levels of metal ions in biological systems. This compound has also been studied for its potential as an anticancer agent and as a modulator of protein-protein interactions.

properties

IUPAC Name |

7-[(4-nitroanilino)-pyridin-2-ylmethyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21-17(11-6-14-4-3-13-23-19(14)21)20(18-5-1-2-12-22-18)24-15-7-9-16(10-8-15)25(27)28/h1-13,20,24,26H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSXWEUVCNUZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-{[(5-Chloropyrazin-2-yl)methyl]sulfanyl}-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2623426.png)

![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1^{3,8}]undecane](/img/structure/B2623431.png)

![N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2623444.png)

![2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2623445.png)